(S)-2-Amino-4-methylpentanamide

Amino Acid Transport LAT1 Solute Carrier

(S)-2-Amino-4-methylpentanamide (L‑leucinamide) is the primary carboxamide derivative of the essential amino acid L‑leucine, in which the α‑carboxyl group is replaced by a primary amide (–CONH₂) while retaining the (S)‑configuration at C‑2. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g mol⁻¹, the free base is a white to off‑white crystalline powder exhibiting a specific optical rotation of approximately +8° to +10° (c = 1–5, H₂O, 20–25 °C).

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 687-51-4
Cat. No. B555370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-methylpentanamide
CAS687-51-4
SynonymsL-LEUCINAMIDE; Leucinamide; LEUCINEAMIDE; (2S)-2-amino-4-methylpentanamide; (S)-2-Amino-4-methylpentanamide; H-LEU-NH2; 687-51-4; CHEMBL598548; FORGMRSGVSYZQR-YFKPBYRVSA-N; Pentanamide,2-amino-4-methyl-,(S)-; L-leucineamide; Pentanamide,2-amino-4-methyl-,(2S)-; PubChem13171; AC1L2CBT; AC1Q5IPR; AC1Q1O9E; SCHEMBL241528; UNII-RP28A6538M; 2-Amino-4-methylpentanamide#; STOCK1N-74418; CHEBI:21349; CTK5C8401; (S)-2-Amino-4-methylvaleramide; MolPort-001-793-113; RP28A6538M
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)N
InChIInChI=1S/C6H14N2O/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t5-/m0/s1
InChIKeyFORGMRSGVSYZQR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-4-methylpentanamide (CAS 687-51-4) Procurement-Grade Profile: Beyond L‑Leucine


(S)-2-Amino-4-methylpentanamide (L‑leucinamide) is the primary carboxamide derivative of the essential amino acid L‑leucine, in which the α‑carboxyl group is replaced by a primary amide (–CONH₂) while retaining the (S)‑configuration at C‑2 [1]. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g mol⁻¹, the free base is a white to off‑white crystalline powder exhibiting a specific optical rotation of approximately +8° to +10° (c = 1–5, H₂O, 20–25 °C) . As a chiral amino acid amide, it serves as a versatile building block in peptide and small‑molecule synthesis, a recognised substrate for leucine aminopeptidase (LAP) assays, and a key intermediate in the biosynthesis of grape‑derived methoxypyrazine aroma compounds [2].

Why (S)-2-Amino-4-methylpentanamide Cannot Be Swapped with L‑Leucine or Racemic Leucinamide Without Consequence


Although L‑leucine and D/L‑leucinamide share the same carbon skeleton, substituting (S)-2-amino-4-methylpentanamide with the free amino acid or the racemate alters three critical properties: (i) the primary amide terminus eliminates the negative charge at physiological pH, changing transporter recognition—exemplified by a 200 µM IC₅₀ at LAT1 compared to low‑µM Kₘ values for L‑leucine [1]; (ii) the (S)‑enantiomer is the biologically relevant form for enzyme active sites, with the (R)‑enantiomer showing divergent behaviour in aminopeptidase assays and chiral derivatisation applications [2]; (iii) the hydrochloride salt form of the (S)‑enantiomer delivers the consistent aqueous solubility and optical rotation specification (± 1–2°) required for validated analytical methods, parameters that are not guaranteed by generic “leucine amide” lots . These differences mean that direct replacement of (S)-2-amino-4-methylpentanamide with L‑leucine, D‑leucinamide, or undefined racemic mixtures leads to non‑comparable pharmacokinetic, enzymatic, or analytical results.

Quantitative Differentiation of (S)-2-Amino-4-methylpentanamide Against Closest Analogs


LAT1 Transporter Affinity: Leucinamide vs. L‑Leucine Substrate Km

L‑Leucinamide exhibits dramatically weaker binding to the L‑type amino acid transporter 1 (LAT1) compared to the natural substrate L‑leucine. In a cis‑inhibition assay using human LAT1 expressed in HEK293‑T‑Rex cells and [³H]‑gabapentin as tracer, L‑leucinamide displayed an IC₅₀ of 200 µM, whereas L‑leucine typically shows Kₘ or IC₅₀ values in the low‑µM range (e.g., ~28 µM in MCF‑7 cells) for LAT1‑mediated uptake [1]. This >7‑fold difference in apparent affinity means that L‑leucinamide does not efficiently compete with endogenous amino acids for LAT1‑mediated transport, making it a poor LAT1 substrate but a useful negative‑control probe [2].

Amino Acid Transport LAT1 Solute Carrier Cis‑Inhibition Blood‑Brain Barrier

Placental Alkaline Phosphatase Inhibition: Leucinamide is a Weaker Inhibitor than L‑Leucine

In a study of the placental alkaline phosphatase (PLAP) [Gly429] variant, L‑leucinamide and the corresponding alcohol leucinol were shown to be weaker inhibitors than the parent amino acid L‑leucine [1]. Although absolute Kᵢ values were not reported in a directly comparable format across all three ligands, the rank order (L‑Leu > leucinamide ≈ leucinol) demonstrates that conversion of the carboxylate to a carboxamide diminishes inhibitory potency. This contrasts with the behaviour of leucine aminopeptidase, where the amide is the preferred substrate, and underscores that the carboxamide group of (S)-2-amino-4-methylpentanamide creates a unique selectivity fingerprint across enzyme families.

Alkaline Phosphatase Enzyme Inhibition Placental Isozyme Structur‑Activity Relationship

Anti‑Inflammatory Efficacy with Reduced Gastric Ulcerogenicity vs. Phenylbutazone

In a rat model of acute inflammation induced by intraplantar formaldehyde and nystatin, L‑leucinamide hydrochloride demonstrated anti‑inflammatory efficacy comparable to that of the non‑steroidal anti‑inflammatory drug (NSAID) phenylbutazone, significantly attenuating the phlogistic response [1]. Critically, unlike phenylbutazone, leucinamide did not induce gastric ulcers at pharmacologically effective anti‑inflammatory doses. Chronic administration (7‑day granuloma pouch model) also produced significant reductions in exudate volume and granulation tissue weight. This differential safety profile—equivalence in anti‑inflammatory action with absence of gastric lesion formation—positions (S)-2-amino-4-methylpentanamide as a mechanistically distinct lead scaffold for inflammation research.

Anti‑inflammatory Gastric Safety NSAID Alternative In Vivo Pharmacology

Thermolysin Transition‑State Analog: P‑Leu‑NH₂ vs. Phosphoramidon – Pentacoordinate Zinc Geometry

The phosphoramidate derivative N‑phosphoryl‑L‑leucinamide (P‑Leu‑NH₂) was co‑crystallised with thermolysin and the structure refined to 0.16‑nm resolution (R = 17.9%) [1]. Unlike the natural inhibitor phosphoramidon, which binds the active‑site zinc with a single oxygen in approximately tetrahedral geometry, P‑Leu‑NH₂ engages two phosphoramidate oxygens, creating a pentacoordinate zinc complex. The P–N bond length in P‑Leu‑NH₂ is 0.18 nm (indicative of a protonated nitrogen) compared to 0.15 nm in phosphoramidon, and the distance from the phosphoramide nitrogen to Glu‑143 decreases from 0.39 nm to 0.34 nm. These structural metrics establish P‑Leu‑NH₂ as a superior transition‑state analog for thermolysin mechanism studies.

Metalloprotease Thermolysin Transition‑State Analog Phosphoramidate Crystallography

IBMP Aroma Biosynthesis: AMPA Intermediate Incorporation vs. L‑Leucine Precursor

In Cabernet Sauvignon grape clusters, in situ incorporation of (S)-2-amino-4-methylpentanamide (referred to as AMPA) led to a significant increase in 3‑isobutyl‑2‑methoxypyrazine (IBMP) content following an initial transient decrease, accompanied by upregulation of O‑methyltransferase genes VvOMT1 and VvOMT3 between veraison and maturation [1]. In contrast, L‑leucine treatment also elevated IBMP levels but with different kinetics and gene‑expression profiles. These data establish AMPA as a pathway‑specific intermediate distinct from the upstream precursor L‑leucine, enabling targeted modulation of grape aroma composition.

Methoxypyrazine Grape Aroma Biosynthesis Flavour Chemistry Viticulture

Leucine Aminopeptidase Substrate Selectivity: L‑Leucinamide vs. Chromogenic Substrates

L‑Leucinamide is widely recognised as the most convenient and sensitive substrate for leucine aminopeptidase (LAP) in continuous spectrophotometric assays, where the liberated ammonia is coupled to the glutamate dehydrogenase reaction [1]. In contrast, chromogenic substrates such as L‑leucine‑4‑nitroanilide and L‑leucine‑β‑naphthylamide are not hydrolysed by the clinically relevant cytosolic and microsomal aminopeptidases that predominate in human serum [2]. This functional divergence—physiological LAP activity detectable with leucinamide but not with nitroanilide substrates—means that (S)-2-amino-4-methylpentanamide is the definitive substrate for validated clinical aminopeptidase assays and cannot be replaced by commercially available chromogenic alternatives.

Leucine Aminopeptidase Enzyme Assay Substrate Specificity Clinical Chemistry

Where (S)-2-Amino-4-methylpentanamide Delivers Differentiated Value: Application Scenarios


Validated Clinical Aminopeptidase (LAP) Diagnostic Substrate

Clinical biochemistry laboratories and in‑vitro diagnostic (IVD) kit manufacturers select (S)-2-amino-4-methylpentanamide (as the hydrochloride salt) as the definitive LAP substrate because it is hydrolysed by the cytosolic and microsomal aminopeptidases relevant in human serum, whereas chromogenic nitroanilide or naphthylamide substrates are not [1]. The continuous NADH‑coupled spectrophotometric method using L‑leucinamide remains the gold‑standard reference procedure; substituting with L‑leucine, D‑leucinamide, or racemic mixtures invalidates the assay due to altered enzyme kinetics and ammonia liberation stoichiometry. Procurement of high‑purity (≥ 98%) material with specified optical rotation (+9° to +11°) ensures lot‑to‑lot reproducibility for regulatory‑compliant diagnostic workflows.

Mechanistic Probe for LAT1‑Mediated Transport Studies

Investigators studying the L‑type amino acid transporter 1 (LAT1) at the blood‑brain barrier or in tumour cells require a leucine‑based compound that does not compete with endogenous substrates. With an IC₅₀ of 200 µM against LAT1—approximately an order of magnitude weaker than L‑leucine—(S)-2-amino-4-methylpentanamide serves as a negative‑control ligand for cis‑inhibition and uptake competition experiments [2]. It allows researchers to distinguish LAT1‑dependent from LAT1‑independent effects in amino acid‑sensing pathways (e.g., mTORC1 signalling) without triggering the robust transport response elicited by L‑leucine.

Scaffold for Anti‑Inflammatory Lead Optimisation with Gastric Safety

Medicinal chemistry teams pursuing non‑COX‑1‑driven anti‑inflammatory agents use (S)-2-amino-4-methylpentanamide hydrochloride as a starting scaffold because the parent molecule already demonstrates in vivo anti‑inflammatory efficacy comparable to phenylbutazone but without the accompanying gastric ulceration [3]. This built‑in therapeutic window enables structure‑activity relationship (SAR) programmes to focus on improving potency and pharmacokinetics rather than solving a pre‑existing toxicity liability—a distinct advantage over traditional NSAID core structures.

Key Intermediate in Grape and Wine Aroma Metabolomics

Viticulture and food chemistry research groups employ (S)-2-amino-4-methylpentanamide (AMPA) as the pathway‑specific intermediate for studying 3‑isobutyl‑2‑methoxypyrazine (IBMP) biosynthesis in grape berries [4]. Because AMPA sits downstream of L‑leucine in the biosynthetic route, its exogenous application allows dissection of the terminal methylation steps independently of upstream amino acid availability. This targeted approach is not achievable with L‑leucine alone, making AMPA the compound of choice for metabolomic studies aimed at controlling green pepper aroma character in wine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-4-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.